

Application Notes and Protocols for Intravenous Self-Administration of BU08028 in Primates

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Compound of Interest

Compound Name: BU08028

Cat. No.: B606422

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These application notes provide a detailed protocol for assessing the reinforcing effects and abuse potential of **BU08028**, a bifunctional mu-opioid peptide (MOP) and nociceptin/orphanin FQ peptide (NOP) receptor agonist, in non-human primates using an intravenous self-administration paradigm. The following protocols are synthesized from established methodologies for intravenous self-administration in rhesus monkeys and specific parameters reported in studies of **BU08028**.

Introduction

BU08028 is a novel orvinol analog with a unique pharmacological profile, acting as a partial agonist at both the MOP and NOP receptors.[1][2] This dual mechanism is hypothesized to produce potent analgesia with a reduced side-effect profile, including a lower potential for abuse, compared to traditional MOP receptor agonists.[3][4] Intravenous self-administration is the gold-standard preclinical model for assessing the reinforcing properties and abuse liability of novel compounds.[5] This document outlines the necessary protocols to evaluate **BU08028** in this model.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **BU08028** in primates, primarily referencing the work of Ding et al. (2016).

Table 1: Receptor Binding Affinity and Efficacy of **BU08028**

Receptor	Binding Affinity (K _i , nM)	Efficacy (% of standard agonist)	Standard Agonist
MOP	2.14	21.1%	[D-Ala ² , N-MePhe ⁴ , Gly-ol]-enkephalin
NOP	8.5	48.0%	Nociceptin/Orphanin FQ
KOP	Similar to MOP affinity	Antagonist	-
DOP	Similar to MOP affinity	Antagonist	-

Data synthesized from literature.[\[6\]](#)

Table 2: Reinforcing Effects of **BU08028** in a Progressive-Ratio Schedule

Compound	Dose Range (mg/kg/injection)	Maximum Breakpoint (Responses)
BU08028	0.0001 - 0.003	~10 (Not significantly different from saline)
Cocaine	0.003 - 0.1	>400
Remifentanyl	0.0001 - 0.003	>300
Buprenorphine	0.001 - 0.03	>100

This table illustrates that **BU08028** has significantly lower reinforcing effects compared to drugs with known abuse liability.[\[2\]](#)[\[3\]](#)

Table 3: Antinociceptive Potency of **BU08028**

Assay	Effective Dose Range (mg/kg, systemic)	Duration of Action
Warm Water Tail Withdrawal (50°C)	0.001 - 0.01	> 24 hours
Capsaicin-Induced Thermal Allodynia	0.001 - 0.01	> 24 hours

Systemic administration of **BU08028** produces potent and long-lasting analgesia.[\[3\]](#)[\[7\]](#)

Experimental Protocols

Surgical Protocol: Intravenous Catheter Implantation

This protocol describes the surgical procedure for implanting a chronic indwelling intravenous catheter in rhesus monkeys. All procedures should be conducted under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

- Anesthetic agents (e.g., ketamine, isoflurane)
- Surgical instruments
- Medical-grade silicone catheter
- Vascular access port or tether system
- Suture material
- Heparinized saline
- Antibiotics and analgesics

Procedure:

- Anesthesia and Preparation: Anesthetize the monkey (e.g., with ketamine, followed by isoflurane maintenance). Shave and aseptically prepare the surgical sites (typically the

neck/clavicular region for catheter exit and the femoral or jugular region for vein insertion).

- **Vessel Isolation:** Make a small incision and carefully dissect to expose the target vein (e.g., femoral or external jugular vein).
- **Catheter Insertion:** Introduce the silicone catheter into the vein and advance it until the tip is located in the vena cava, near the right atrium.
- **Tunnelling:** Tunnel the external portion of the catheter subcutaneously from the insertion site to a designated exit site, typically on the back between the scapulae.
- **Securing the Catheter:** Secure the catheter to the vessel with suture and at the exit site. If using a vascular access port, it will be placed in a subcutaneous pocket. If using a tether system, the catheter will be attached to the tether.
- **Patency Check:** Flush the catheter with heparinized saline to ensure patency and fill it with a heparin lock solution to prevent clotting.
- **Post-operative Care:** Administer post-operative analgesics and antibiotics as prescribed. Allow for a recovery period of at least one week before initiating any behavioral procedures. Catheter patency should be checked daily by flushing with sterile saline.

Intravenous Self-Administration Protocol

This protocol is designed to assess whether **BU08028** will be self-administered, indicating reinforcing effects.

Apparatus:

- Operant conditioning chamber equipped with response levers, stimulus lights, and an infusion pump connected to the monkey's intravenous catheter via a tether system.

Procedure:

Part A: Acquisition of Self-Administration (using a known reinforcer)

- **Training:** Initially, train the monkeys to self-administer a known reinforcing drug, such as cocaine (e.g., 0.03 mg/kg/injection), under a simple reinforcement schedule.

- **Schedule of Reinforcement:** Start with a Fixed-Ratio 1 (FR1) schedule, where each lever press results in a single drug infusion. This is accompanied by a visual or auditory stimulus.
- **Time-Out Period:** Each infusion is followed by a time-out period (e.g., 60 seconds) during which lever presses have no consequence, to prevent overdose.
- **Stability Criteria:** Continue training until a stable pattern of responding is established (e.g., less than 20% variation in the number of infusions per session for three consecutive sessions).

Part B: Substitution with **BU08028**

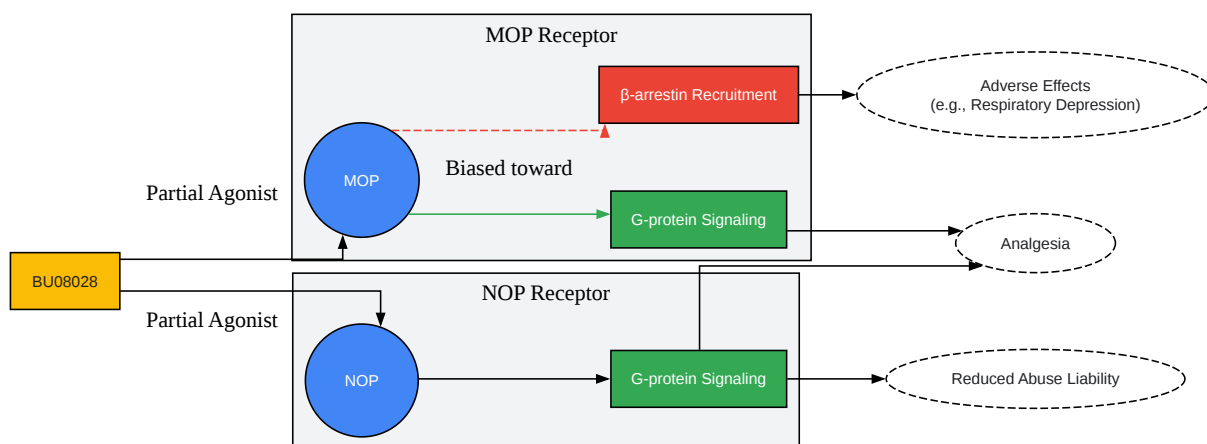
- **Saline Extinction:** Once stable responding for the training drug is achieved, substitute the drug with saline to confirm that the behavior extinguishes (i.e., the number of lever presses decreases significantly).
- **BU08028 Substitution:** After extinction, substitute saline with various doses of **BU08028** (e.g., 0.0001, 0.0003, 0.001, 0.003 mg/kg/injection) for a minimum of 5-7 sessions per dose to determine if self-administration is initiated and maintained. The order of doses should be varied between subjects.
- **Data Collection:** Record the number of infusions per session for each dose of **BU08028** and for saline.

Part C: Assessment of Reinforcing Strength (Progressive-Ratio Schedule)

- **Progressive-Ratio Schedule:** To quantify the reinforcing strength of **BU08028**, use a progressive-ratio (PR) schedule. In this schedule, the number of lever presses required for each subsequent infusion increases progressively (e.g., 1, 2, 4, 6, 9, 12, etc.).
- **Breakpoint:** The "breakpoint" is the highest ratio completed by the animal before responding ceases for a defined period (e.g., one hour). A higher breakpoint indicates a stronger reinforcing effect.
- **Procedure:** Test a range of doses for **BU08028** and compare the resulting breakpoints to those obtained with saline and a positive control (e.g., cocaine or remifentanyl).

Visualizations

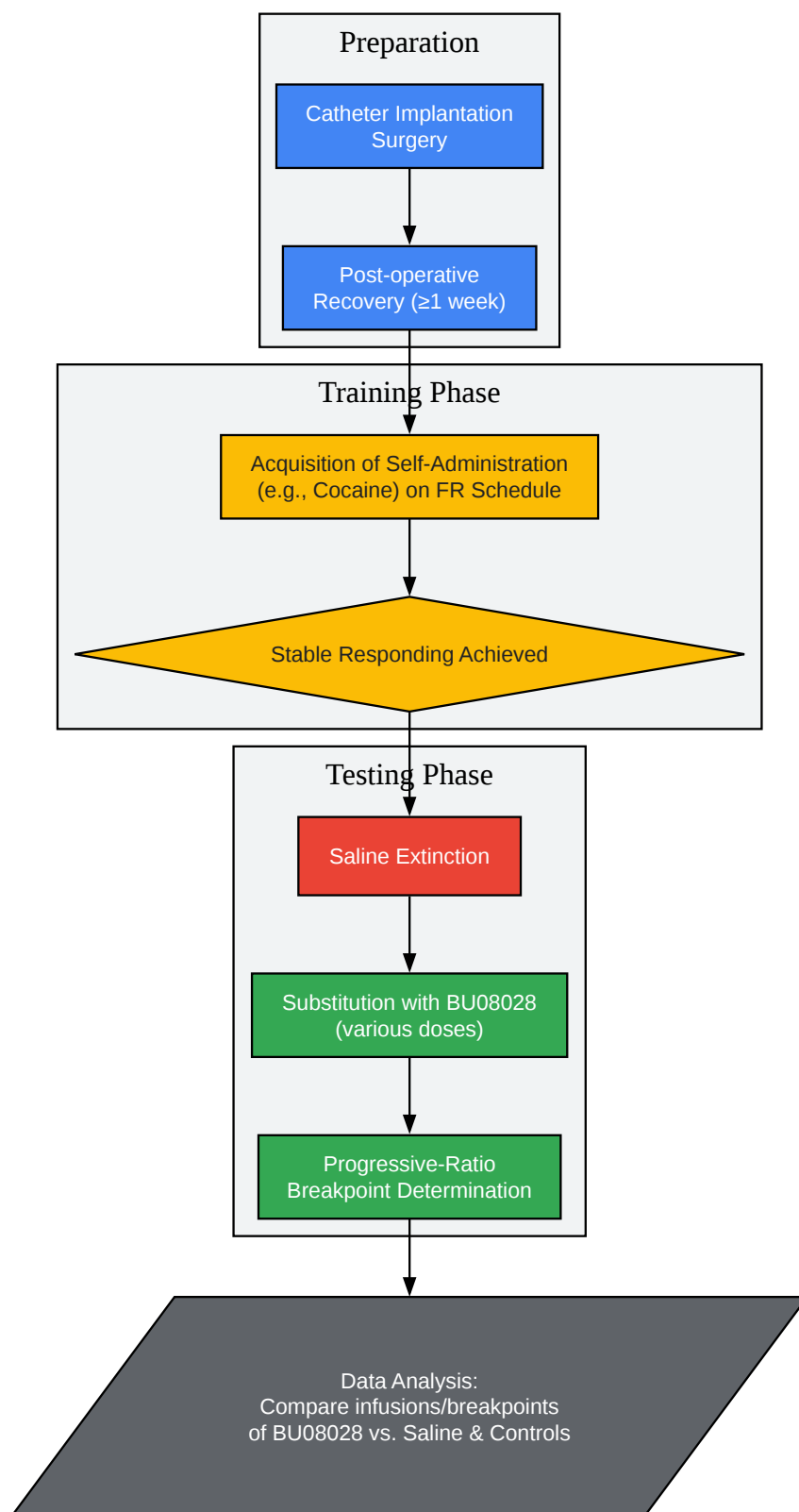
Signaling Pathway of BU08028



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Caption: Signaling pathway of **BU08028** at MOP and NOP receptors.

Experimental Workflow for Intravenous Self-Administration



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Caption: Experimental workflow for primate intravenous self-administration.

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